

Conformational Landscape of the (16)Annulene Ring: A Technical Guide

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Compound of Interest

Compound Name: (16)Annulene

CAS No.: 3332-38-5

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Abstract

(16)Annulene, a non-aromatic $[4n]$ annulene, presents a fascinating case study in conformational analysis due to its fluxional nature and the subtle interplay of steric and electronic effects that govern its three-dimensional structure. This technical guide provides an in-depth exploration of the conformational landscape of the **(16)annulene** ring, summarizing key structural parameters, outlining experimental and computational methodologies for its study, and visualizing the dynamic relationships between its conformers.

Introduction

Annulenes, monocyclic hydrocarbons with alternating single and double bonds, have been central to the development of theories of aromaticity. While $[4n+2]\pi$ electron systems, such as benzene, exhibit aromatic stability, $[4n]\pi$ systems, like **(16)annulene**, are typically non-aromatic and adopt non-planar conformations to avoid the destabilizing effects of anti-aromaticity. The conformational flexibility of the 16-membered ring of **(16)annulene** results in a complex potential energy surface with multiple minima and low-energy transition states, leading

to a dynamic equilibrium of several conformers. Understanding this conformational behavior is crucial for elucidating its reactivity and potential applications.

Conformational Isomers of (16)Annulene

Experimental and computational studies have identified several low-energy conformers of **(16)annulene**. The two most predominantly discussed isomers are designated as 1a and 2a.

- Conformer 1a: This isomer possesses S_4 symmetry and is the experimentally observed structure in the crystalline state.^[1] It is characterized by a non-planar arrangement of the carbon atoms.
- Conformer 2a: This is another low-energy isomer that exists in equilibrium with 1a in solution.

Computational studies have also identified a total of six low-lying conformational isomers, though detailed structural information for all of them is not widely available.^[2]

Quantitative Structural Data

The structural parameters of the most stable conformer of **(16)annulene** have been determined by X-ray crystallography and computational methods.

Parameter	Conformer 1a (S ₄ symmetry) - Experimental (X-ray)[1]	Conformer 1a - Calculated	Conformer 2a - Calculated
Symmetry	S ₄	S ₄	C ₂
Relative Energy (kcal/mol)	-	0.0	+0.8[3]
C-C Single Bond Length (Å)	~1.454	Data not available	Data not available
C=C Double Bond Length (Å)	~1.333	Data not available	Data not available
Bond Angles (°)	Data not available	Data not available	Data not available
Dihedral Angles (°)	Data not available	Data not available	Data not available

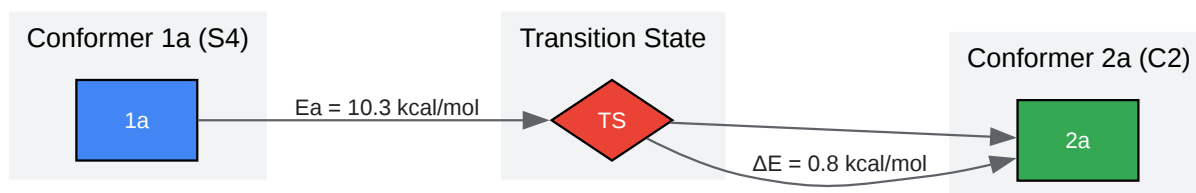
Note: Detailed calculated bond angles and dihedral angles for conformers 1a and 2a are not readily available in the cited literature.

Conformational Interconversion

(16)Annulene exhibits dynamic behavior, with its conformers rapidly interconverting in solution. This process, known as conformational automerization, has been studied using variable-temperature NMR spectroscopy and computational methods. The energy barrier for the interconversion of conformers 1a and 2a has been determined both experimentally and computationally.

Process	Experimental Activation Energy (kcal/mol)	Calculated Activation Energy (kcal/mol)
1a ⇌ 2a Interconversion	10.3[3]	8-10[4]

Computational studies suggest that the transition states connecting these conformational minima possess Möbius topology, which facilitates the π -bond shifting and configuration change.[4]



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Energy profile for the interconversion of **(16)annulene** conformers.

Experimental Protocols

The conformational analysis of **(16)annulene** relies on two primary experimental techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

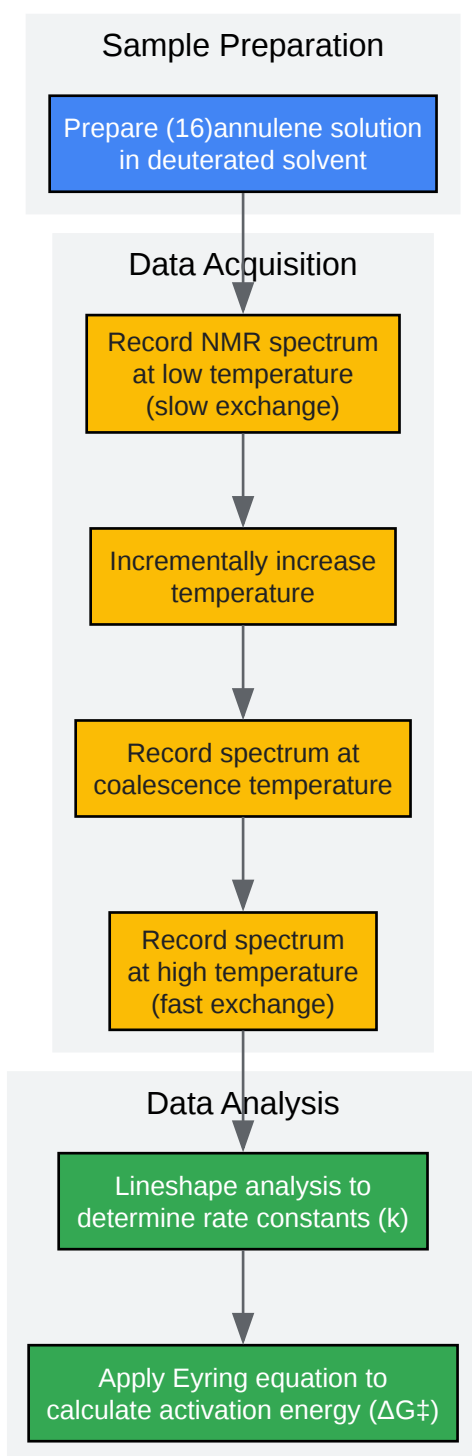
Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) NMR is a powerful tool for studying the dynamic equilibria of fluxional molecules like **(16)annulene**. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between conformers increases, allowing for the determination of the energy barriers of these processes.

Methodology:

- **Sample Preparation:** A solution of high-purity **(16)annulene** is prepared in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., deuterated toluene or tetrahydrofuran). The concentration should be optimized for a good signal-to-noise ratio.
- **Instrumentation:** A high-field NMR spectrometer equipped with a variable-temperature probe is required. The temperature control unit must be accurately calibrated.
- **Data Acquisition:**
 - A series of ^1H NMR spectra are acquired at various temperatures, starting from a low temperature where the conformational exchange is slow on the NMR timescale, resulting in separate signals for each conformer.

- The temperature is then incrementally increased, and spectra are recorded at each step. Particular attention is paid to the coalescence temperature, where the signals for the interconverting protons merge into a single broad peak.
- Spectra are also recorded at temperatures above coalescence, where the exchange is fast, and a single, sharp, time-averaged signal is observed.
- Data Analysis: The rate constants for the conformational exchange at different temperatures are determined from the lineshape analysis of the NMR signals. The Gibbs free energy of activation (ΔG^\ddagger) can then be calculated using the Eyring equation.



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Workflow for Variable-Temperature NMR analysis.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and dihedral angles.

Methodology:

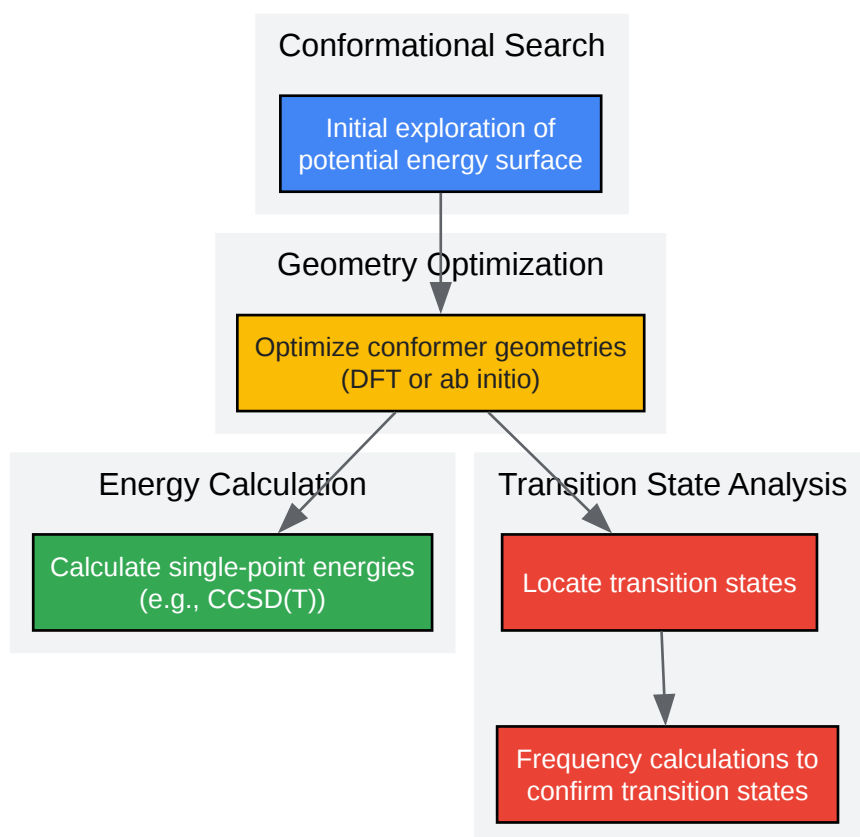
- **Crystal Growth:** High-quality single crystals of **(16)annulene** are grown, typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. The choice of solvent is critical and may require screening of various options.
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, mounting is performed in an inert atmosphere.
- **Data Collection:**
 - The mounted crystal is placed in a single-crystal X-ray diffractometer.
 - The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
 - The instrument is used to determine the unit cell parameters and the crystal lattice symmetry.
 - A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
- **Structure Solution and Refinement:**
 - The collected diffraction data is processed to obtain a set of structure factors.
 - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, high-resolution crystal structure.

Computational Methodology

Computational chemistry plays a vital role in complementing experimental data and providing a deeper understanding of the conformational preferences and dynamics of **(16)annulene**.

Methodology:

- **Conformational Search:** An initial exploration of the potential energy surface is performed to identify all possible low-energy conformers. This can be achieved using methods such as:
 - Molecular mechanics-based systematic or stochastic searches.
 - Ab initio or density functional theory (DFT) based molecular dynamics simulations.
- **Geometry Optimization:** The geometries of the identified conformers are then optimized at a higher level of theory, typically using DFT (e.g., B3LYP functional) or ab initio methods (e.g., MP2) with an appropriate basis set (e.g., 6-31G* or larger).
- **Energy Calculations:** Single-point energy calculations are performed on the optimized geometries using more accurate methods, such as coupled-cluster theory (e.g., CCSD(T)), to obtain reliable relative energies of the conformers.
- **Transition State Search:** The transition states connecting the low-energy conformers are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition state is confirmed by frequency calculations (a single imaginary frequency).
- **Property Calculations:** Various molecular properties, such as NMR chemical shifts and vibrational frequencies, can be calculated for the optimized structures to aid in the interpretation of experimental spectra.



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General computational workflow for conformational analysis.

Conclusion

The conformational analysis of the **(16)annulene** ring reveals a dynamic and complex system. Its non-planar structure, characterized by distinct conformers in equilibrium, is a direct consequence of avoiding anti-aromatic destabilization. The synergy between experimental techniques like variable-temperature NMR and single-crystal X-ray diffraction, and high-level computational methods, has been instrumental in elucidating the subtle energetic and structural details of its conformational landscape. This in-depth understanding is fundamental for predicting the chemical behavior of **(16)annulene** and for the rational design of related macrocyclic systems in various fields of chemical science.

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References

- [1. Structures of Annulenes and Model Annulene Systems in the Ground and Lowest Excited States \[mdpi.com\]](#)
- [2. Computational study on the electrocyclic reactions of \[16\]annulene - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. comporgchem.com \[comporgchem.com\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
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